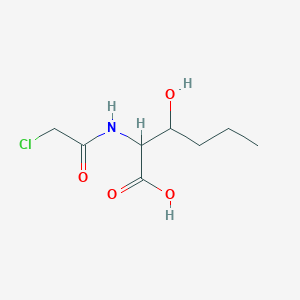

Chloroacetyl-D-beta-hydroxynorleucine B

Description

Chloroacetyl-D-beta-hydroxynorleucine B is a synthetic amino acid derivative characterized by a norleucine backbone modified with a beta-hydroxyl group and a chloroacetyl substituent. This compound is hypothesized to play roles in pharmaceutical intermediates or biochemical studies, particularly in probing enzyme-substrate interactions or peptide modifications due to its chiral centers and halogenated functional group .

Properties

CAS No. |

59286-27-0 |

|---|---|

Molecular Formula |

C8H14ClNO4 |

Molecular Weight |

223.65 g/mol |

IUPAC Name |

2-[(2-chloroacetyl)amino]-3-hydroxyhexanoic acid |

InChI |

InChI=1S/C8H14ClNO4/c1-2-3-5(11)7(8(13)14)10-6(12)4-9/h5,7,11H,2-4H2,1H3,(H,10,12)(H,13,14) |

InChI Key |

FRPZIFQAOIMHIS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(C(=O)O)NC(=O)CCl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloroacetyl-D-beta-hydroxynorleucine B typically involves the chloroacetylation of beta-hydroxynorleucine. This process can be carried out under metal-free, bio-compatible conditions using chloroacetyl chloride in a phosphate buffer. The reaction is highly chemoselective and can be completed within 20 minutes .

Industrial Production Methods

Industrial production of this compound often employs enzymatic synthesis due to its high chemo-, regio-, and enantioselectivity. Enzymes can be immobilized and reused for multiple cycles, making the process economically efficient. Additionally, enzymes can be overexpressed or modified to enhance their activity and stability .

Chemical Reactions Analysis

Types of Reactions

Chloroacetyl-D-beta-hydroxynorleucine B undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

Chloroacetyl-D-beta-hydroxynorleucine B has a wide range of scientific research applications:

Chemistry: It is used as a chiral intermediate in the synthesis of various pharmaceuticals.

Biology: It has been studied for its growth inhibitory activity and potential antitumor properties.

Medicine: It is being investigated for its potential use in cancer treatment due to its significant growth inhibitory activity.

Industry: It is used in the production of chiral intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of Chloroacetyl-D-beta-hydroxynorleucine B involves its interaction with specific molecular targets. It is believed to inhibit the growth of cancer cells by interfering with key metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is known to exhibit significant antitumor activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison leverages structurally or functionally related compounds from the evidence to infer properties of Chloroacetyl-D-beta-hydroxynorleucine B.

Table 1: Structural and Functional Comparison

Key Observations

In contrast, the benzilate group in Trospium Chloride Related Compound B contributes to anticholinergic activity, highlighting how acyl modifications dictate biological function . The beta-hydroxyl group introduces stereoselectivity, analogous to hydroxylated sphingosine backbones in ceramides, which are critical for membrane fluidity and signaling .

Molecular Weight and Solubility: this compound’s lower molecular weight (~240–260 g/mol) compared to β-Galactosyl-C18-ceramide (890.25 g/mol) suggests greater aqueous solubility, similar to 2-aminobenzamide derivatives used in hydrophilic assays .

Synthetic and Analytical Challenges: Unlike Trospium Chloride Related Compound B, which is standardized as a pharmaceutical reference material , this compound lacks documented purity benchmarks or analytical protocols. Glycan analysis tools (e.g., GlycoBase) referenced in glycosylation studies could be adapted for characterizing its hydroxyl and acyl motifs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.